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An essential parameter for characterizing the performance of organic electronic devices such

as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is the charge-

carrier mobility.[1] For professionals in research, science, and drug development,

understanding the experimental setups for accurately measuring hole mobility in organic

semiconductors is crucial for material selection and device optimization. This document

provides detailed application notes and protocols for four widely used techniques: Time-of-

Flight (TOF), Field-Effect Transistor (FET), Space-Charge-Limited Current (SCLC), and Charge

Extraction by Linearly Increasing Voltage (CELIV).

Comparison of Hole Mobility Measurement
Techniques
Different experimental techniques are suitable for various material types and device structures.

The choice of method depends on factors such as the material's conductivity, the required

sample thickness, and whether bulk or surface transport properties are of interest. The

following table summarizes and compares the key characteristics of the four primary

techniques.
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Feature
Time-of-Flight
(TOF)

Field-Effect
Transistor
(FET)

Space-Charge-
Limited
Current
(SCLC)

Charge
Extraction by
Linearly
Increasing
Voltage
(CELIV)

Transport

Direction

Perpendicular to

the substrate

(Bulk)[2]

Parallel to the

substrate

(Surface/Interfac

e)[2]

Perpendicular to

the substrate

(Bulk)

Perpendicular to

the substrate

(Bulk)

Typical Sample

Thickness
1 - 20 µm[1][2]

Thin film (< 100

nm)
100 nm - 1 µm 100 - 300 nm[1]

Contact

Requirement

One blocking,

one ohmic

Ohmic

source/drain

contacts

Ohmic hole-

injecting

contact[3][4]

Blocking and

injecting contacts

Carrier

Generation

Pulsed laser

(photogeneration

)[2]

Gate voltage-

induced charge

accumulation[5]

Charge injection

from contact[4]

Photogeneration

(photo-CELIV) or

equilibrium

carriers (dark-

CELIV)[6]

Advantages

- Direct

measurement of

transit time- Can

measure electron

and hole mobility

separately[2]-

Minimizes

contact effects[7]

- Probes mobility

in device-

relevant

geometry- High

mobility values

can be

measured[8]

- Simple device

structure-

Applicable to thin

films

- Applicable to

thin films and

actual device

structures[1]-

Can probe

carrier lifetime

and

recombination[1]

Disadvantages - Requires thick

films, which may

not represent

device

morphology[1]-

Not suitable for

- Mobility can be

contact-

resistance

limited- Sensitive

to interface

- Requires ohmic

contacts, which

can be difficult to

fabricate[4]-

Prone to artifacts

from traps

- RC effects can

affect

accuracy[6][9]-

Difficult to

distinguish

electron and hole
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highly conductive

or low-mobility

materials

quality and

traps[8]

mobilities in

photo-CELIV[1]

Time-of-Flight (TOF)
Application Notes
The Time-of-Flight (TOF) method is a direct technique to determine drift mobility in high-

resistance semiconductors.[2] It involves generating a sheet of charge carriers near one

electrode using a short laser pulse.[2] These carriers then drift across the sample thickness

under an applied electric field. The mobility is calculated from the measured transit time.[10]

Principle of Operation: A voltage is applied across a sample sandwiched between two

electrodes. A laser pulse with energy greater than the material's bandgap creates electron-hole

pairs near the transparent electrode. Depending on the polarity of the applied voltage, either

holes or electrons are driven across the sample. The resulting transient photocurrent is

monitored with an oscilloscope. The time it takes for the carriers to reach the opposite

electrode is the transit time (t_T).

Data Analysis: The drift mobility (μ) is calculated using the following equation:

μ = d² / (V * t_T)

where:

d is the sample thickness.

V is the applied voltage.

t_T is the transit time of the charge carriers.

Experimental Protocol
Sample Preparation:

Prepare a sandwich-structure device, typically ITO/Organic Semiconductor/Metal.
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The organic layer should be relatively thick (5-20 µm) to ensure a clear transit time.[2]

The top metal electrode (e.g., Al, Au) can be deposited via thermal evaporation and should

be semi-transparent if illumination is from that side.

Measurement Setup:

A pulsed laser (e.g., nitrogen laser, 337 nm) is used for photogeneration.

A voltage source applies a bias across the sample.

A series resistor is used to convert the transient current into a voltage signal.

A fast digital oscilloscope records the transient photocurrent.

Data Acquisition:

Apply a constant DC voltage across the sample.

Irradiate the sample through the transparent electrode with a short laser pulse.

Record the resulting photocurrent transient as a function of time. The transit time is often

determined from the "knee" or inflection point in a log-log plot of the transient.

Repeat the measurement for different applied voltages to check for field-dependent

mobility.

Visualization: TOF Experimental Workflow
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Sample Preparation

Measurement

Data Analysis

Clean ITO Substrate

Deposit Thick Organic Layer
(1-20 µm)

Deposit Top Metal
Electrode (e.g., Al)

Mount Sample

Apply DC Voltage (V)

Fire Pulsed Laser

Record Transient
Photocurrent

Identify Transit Time (t_T)
from Photocurrent Plot

Calculate Mobility (μ)
μ = d² / (V * t_T)
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Device Fabrication

Measurement

Data Analysis

Gate Substrate
(e.g., n+-Si)

Deposit Dielectric
(e.g., SiO₂)

Pattern Source/Drain
Electrodes (e.g., Au)

Deposit Organic
Semiconductor Film

Contact Device in
Probe Station

Measure Transfer Curve
(Sweep V_G at fixed V_DS)

Measure Output Curve
(Sweep V_DS at fixed V_G)

Plot √|I_DS| vs. V_G
from Transfer Curve

Calculate Mobility (μ)
from Slope in Saturation Regime

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Device Fabrication

Measurement

Data Analysis

Substrate with Anode
(e.g., ITO/PEDOT:PSS)

Deposit Organic
Semiconductor

Deposit Cathode
(e.g., Au)

Mount Sample in Dark

Measure Current-Voltage (J-V)
Characteristic

Plot log(J) vs. log(V) to
Identify SCLC Regime (Slope ≈ 2)

Plot J vs. V² for SCLC Regime

Calculate Mobility (μ)
from the Slope

 

Sample Preparation

Measurement

Data Analysis

Fabricate Capacitor-like
Device Structure

Mount Sample

Optional: Excite with
Light Pulse (Photo-CELIV)

Apply Linearly Increasing
Voltage Ramp V(t)=A*t

Record Current Transient

Identify Peak Time (t_max)
of Extraction Current

Calculate Mobility (μ)
μ = 2d² / (3At_max²)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b593858?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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